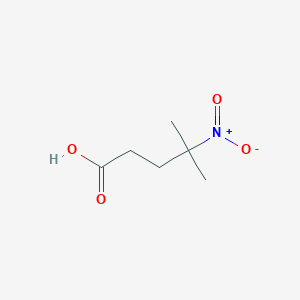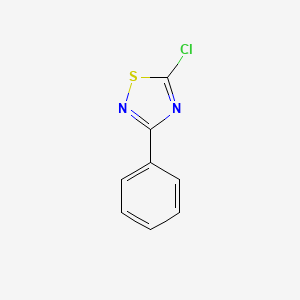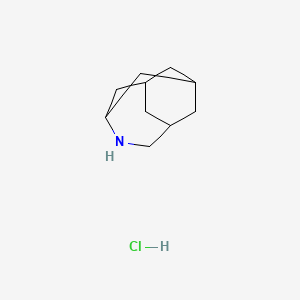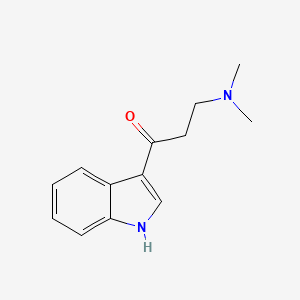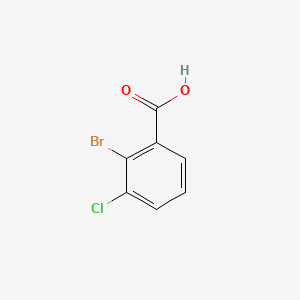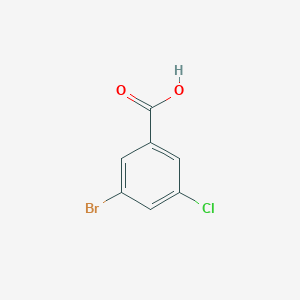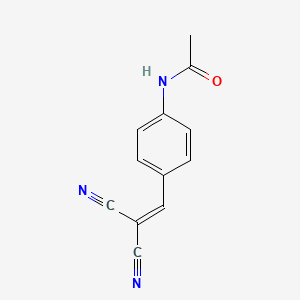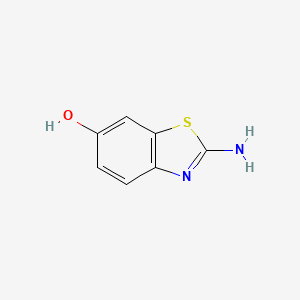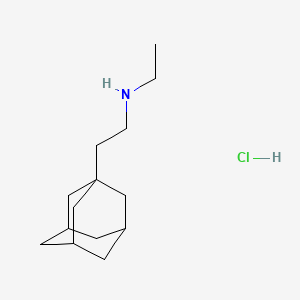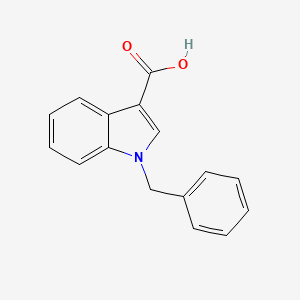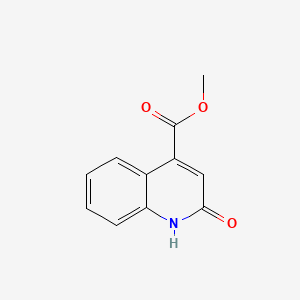
2-氧代-1,2-二氢喹啉-4-甲酸甲酯
描述
Synthesis Analysis
The synthesis of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylates involves efficient methodologies starting from 2-oxo-quinoline carboxylic acid, which undergoes esterification and alkylation reactions. This process is characterized by the use of 1H NMR and 13C NMR spectroscopic measurements for structural investigation, with some compounds' molecular and crystal structures further examined by single-crystal X-ray crystallography. Additionally, the closest contacts between active atoms of the structures were identified through Hirshfeld surface analyses, molecular docking studies, and DFT calculations, showing compatibility between experimental results and calculated ones (Hayani et al., 2020).
Molecular Structure Analysis
The molecular structure of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylates has been established through X-ray structural analysis, demonstrating the compound's conformation and spatial arrangement. These studies provide insight into the compound's chemical behavior and reactivity, facilitating its application in further synthetic processes (Rudenko et al., 2013).
Chemical Reactions and Properties
The reactivity of methyl 2-oxo-1,2-dihydroquinoline-4-carboxylates has been explored in various contexts, including their participation in regioselective synthesis processes. Such studies shed light on the compound's ability to undergo different chemical reactions, contributing to the synthesis of novel quinoline-based compounds with high regioselectivity. This aspect is crucial for designing and synthesizing new molecules with desired properties (Rajesh et al., 2015).
科学研究应用
Application 1: Synthesis of Cu (II) Complexes
- Summary of the Application: This research involves the synthesis, characterization, and evaluation of the biological activity of novel Cu (II) complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones .
- Methods of Application: The pro-ligands and their Cu (II) complexes were prepared and characterized. The electrochemical behavior of the pro-ligands and of the complexes was investigated .
- Results or Outcomes: Complexes 2 and 3 exhibited a high cytotoxicity against human tumor cells and 3D spheroids derived from solid tumors, related to the high cellular uptake. Complexes 2 and 3 also showed a high selectivity towards cancerous cell lines with respect to non-cancerous cell lines and were able to circumvent cisplatin resistance .
Application 2: Antibiotics
- Summary of the Application: Derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid, especially containing fluorine atom, are known as highly effective antibiotics .
- Methods of Application: The sulfur atom in the 2 position of quinoline moiety improves antibacterial activity .
- Results or Outcomes: The sulfur atom in the 2 position of quinoline moiety improves antibacterial activity .
Application 3: Synthesis of 1-Allyl-6-Chloro-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Derivatives
- Summary of the Application: This research involves the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . Quinolone is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential .
- Methods of Application: The methodology adopted provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides which can then be explored for their therapeutic potential .
- Results or Outcomes: The adopted methodology provides a simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields .
Application 4: Development of Bactericide Compounds
- Summary of the Application: 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates are interesting for the development of new effective bactericide compounds .
- Methods of Application: The compounds have recently attracted interest in other areas of their biological activity and are useful in the treatment of neurodegenerative diseases .
- Results or Outcomes: These compounds have shown potential in the development of new effective bactericide compounds .
Application 5: Treatment of Alzheimer’s Disease
- Summary of the Application: New 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives have been synthesized and evaluated for the treatment of Alzheimer’s disease .
- Methods of Application: The research involves the synthesis and evaluation of new 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives .
- Results or Outcomes: The research is ongoing, and the results are yet to be published .
Application 6: Synthesis of 1-Allyl-6-Chloro-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Derivatives
- Summary of the Application: This research involves the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . Quinolone is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential .
- Methods of Application: The methodology adopted provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides which can then be explored for their therapeutic potential .
- Results or Outcomes: The adopted methodology provides a simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields .
Application 7: Synthesis of Fused Ring Systems
- Summary of the Application: The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .
- Methods of Application: This research focuses on the synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems .
- Results or Outcomes: The research is ongoing, and the results are yet to be published .
安全和危害
The safety information available indicates that “Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
methyl 2-oxo-1H-quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-6-10(13)12-9-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZNRIXRLYHAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192636 | |
| Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-1,2-dihydroquinoline-4-carboxylate | |
CAS RN |
84906-82-1, 39497-01-3 | |
| Record name | 4-Quinolinecarboxylic acid, 2-hydroxy-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84906-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039497013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

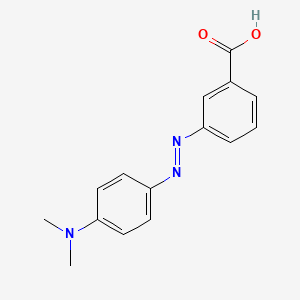
![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)

![4-[(2-Aminopyrimidin-4-yl)amino]benzene-1-sulfonamide hydrochloride](/img/structure/B1265913.png)
